Cas no 2227759-66-0 ((2S)-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid)

(2S)-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid
- EN300-1553563
- 2227759-66-0
- (2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid
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- Inchi: 1S/C26H30N2O5/c1-16(25(30)31)27-24(29)14-17-8-2-7-13-23(17)28-26(32)33-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22-23H,2,7-8,13-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,17-,23-/m0/s1
- InChI Key: UKTPIHNPRFEMQH-QQMNAOGKSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCCC[C@H]1CC(N[C@H](C(=O)O)C)=O)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 691
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 105Ų
(2S)-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1553563-2.5g |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 2.5g |
$3988.0 | 2023-06-05 | ||
Enamine | EN300-1553563-10.0g |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 10g |
$8749.0 | 2023-06-05 | ||
Enamine | EN300-1553563-5.0g |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 5g |
$5900.0 | 2023-06-05 | ||
Enamine | EN300-1553563-500mg |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 500mg |
$1954.0 | 2023-09-25 | ||
Enamine | EN300-1553563-50mg |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 50mg |
$1709.0 | 2023-09-25 | ||
Enamine | EN300-1553563-0.05g |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 0.05g |
$1709.0 | 2023-06-05 | ||
Enamine | EN300-1553563-0.25g |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 0.25g |
$1872.0 | 2023-06-05 | ||
Enamine | EN300-1553563-0.5g |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 0.5g |
$1954.0 | 2023-06-05 | ||
Enamine | EN300-1553563-100mg |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 100mg |
$1791.0 | 2023-09-25 | ||
Enamine | EN300-1553563-10000mg |
(2S)-2-{2-[(1RS,2RS)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}propanoic acid |
2227759-66-0 | 10000mg |
$8749.0 | 2023-09-25 |
(2S)-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid Related Literature
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on (2S)-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid
Introduction to (2S)-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic Acid (CAS No. 2227759-66-0)
(2S-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number CAS No. 2227759-66-0, represents a pinnacle of molecular design, incorporating multiple functional groups that make it a promising candidate for various therapeutic applications.
The structural complexity of this molecule is evident from its name, which highlights several key features. The presence of a (2S) configuration indicates a specific stereochemical arrangement, which is crucial for the biological activity of many pharmaceuticals. The core structure consists of a propanoic acid moiety linked to an amide group, further modified by a cyclohexyl ring and an amino group that is protected by a methoxycarbonyl (Moc) group. The cyclohexyl ring itself is chiral, with the configuration specified as (1RS,2RS), adding another layer of complexity to the molecule's interactions with biological targets.
The flanking fluorine-9 substituent on the cyclohexyl ring is particularly noteworthy. Fluorenyl groups are commonly used in medicinal chemistry due to their ability to enhance metabolic stability and improve pharmacokinetic properties. This modification not only contributes to the compound's stability but also potentially influences its binding affinity and selectivity when interacting with biological targets.
In recent years, there has been growing interest in the development of chiral drugs due to their often superior efficacy and reduced side effects compared to their racemic counterparts. The precise stereochemistry of (2S-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid) makes it an attractive candidate for further investigation in this area. Researchers have been exploring how such stereochemical precision can be leveraged to develop more effective and targeted therapies.
The amide group in this compound serves as a versatile functional handle that can be further modified or utilized for bioconjugation purposes. Amides are well-known for their ability to form stable bonds with other molecules, making them ideal for creating drug conjugates or prodrugs. This flexibility allows for the design of molecules with tailored properties, such as enhanced solubility or targeted delivery systems.
The methoxycarbonyl (Moc) protection on the amino group is another critical feature. This protecting group ensures that the amino functionality remains inert under certain reaction conditions, allowing for selective modifications at other sites on the molecule. Once the Moc group is removed, typically under acidic or enzymatic conditions, the amino group becomes available for further chemical transformations or biological interactions.
The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic techniques are employed to ensure high yield and purity, which are essential for subsequent biological testing. The synthesis often involves multiple steps, including protection-deprotection strategies, stereoselective reactions, and careful purification protocols.
In terms of biological activity, (2S-2-{2-(1RS,2RS)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}propanoic acid has shown promise in preliminary studies as a potential therapeutic agent. Its unique structural features suggest that it may interact with specific biological targets in ways that could lead to novel mechanisms of action. For instance, its chiral center and fluorine-containing substituent might allow it to bind selectively to certain enzymes or receptors.
Ongoing research in this area aims to elucidate the exact mechanisms by which this compound exerts its effects. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are being used to understand how the molecule interacts with its biological targets at the atomic level. These studies are crucial for optimizing the compound's potency and selectivity.
The development of new drugs is often a lengthy and expensive process, but compounds like (CAS No.CAS No.CAS No. 2227759-66-0) represent significant advances in pharmaceutical chemistry. By leveraging cutting-edge synthetic methods and biotechnological tools, researchers are able to design molecules with increasingly complex structures that offer new therapeutic possibilities.
The impact of such discoveries extends beyond academic research; they have profound implications for patient care and public health. New drugs derived from well-designed molecules like ((S)-...) can address unmet medical needs and improve quality of life for patients suffering from various diseases.
In conclusion, ((S)-...) stands as a testament to the ingenuity and perseverance of modern chemists and biologists working at the intersection of chemistry and medicine. Its unique structure and promising biological activity make it a subject of intense interest and study. As research continues to uncover new applications for this compound and others like it, we can expect further breakthroughs that will shape the future of healthcare.
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